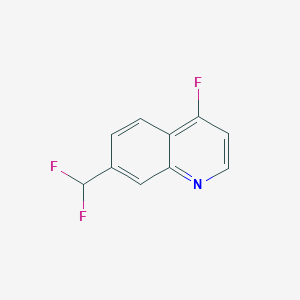

7-(Difluoromethyl)-4-fluoroquinoline

描述

Structure

3D Structure

属性

分子式 |

C10H6F3N |

|---|---|

分子量 |

197.16 g/mol |

IUPAC 名称 |

7-(difluoromethyl)-4-fluoroquinoline |

InChI |

InChI=1S/C10H6F3N/c11-8-3-4-14-9-5-6(10(12)13)1-2-7(8)9/h1-5,10H |

InChI 键 |

CRACHKCAEHFVMB-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C=CN=C2C=C1C(F)F)F |

产品来源 |

United States |

Advanced Reaction Mechanisms and Mechanistic Investigations of 7 Difluoromethyl 4 Fluoroquinoline Synthesis

Elucidation of Key Mechanistic Pathways in Quinoline (B57606) Ring Formation

The synthesis of the quinoline ring system, a cornerstone of many pharmaceutical compounds, can be achieved through various mechanistic pathways. researchgate.net Classic methods such as the Gould-Jacobs reaction are particularly relevant for 4-quinolone structures, which are precursors to 4-fluoroquinolines. This reaction typically involves the condensation of an aniline (B41778) derivative with an ethoxymethylenemalonic ester or a similar reactant. The mechanism proceeds via an initial nucleophilic substitution to form an enamine intermediate, which then undergoes a thermally induced intramolecular cyclization, often under harsh conditions, followed by elimination to form the 4-hydroxyquinoline (B1666331) core. mdpi.comnih.gov The regioselectivity of this cyclization is governed by both steric and electronic factors of the aniline precursor. mdpi.com

Another fundamental pathway is the Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. youtube.com This reaction can be catalyzed by acids, bases, or heat and involves the formation of a Schiff base followed by an intramolecular aldol-type condensation and dehydration to yield the quinoline product. youtube.com More contemporary approaches utilize transition-metal catalysis to construct the quinoline skeleton. For instance, palladium-catalyzed oxidative cyclization of aryl allyl alcohols with anilines provides a direct route to quinolines under mild conditions. rsc.orgdeepdyve.com The proposed mechanism involves the palladium-catalyzed oxidation of the allyl alcohol to an α,β-unsaturated aldehyde, condensation with the aniline to form an imine, and a subsequent palladium-mediated cyclization and aromatization cascade. mdpi.com

Photocyclization of substituted 2-benzylidenecyclopentanone (B176167) O-alkyloximes represents another pathway, proceeding through a six-pi electron cyclization to form a dihydroquinoline intermediate that spontaneously aromatizes. nih.gov The regiochemistry of this method is highly dependent on the electronic properties of the substituents on the aniline ring. nih.gov For a molecule like 7-(Difluoromethyl)-4-fluoroquinoline, a plausible pathway involves a Gould-Jacobs or Friedel-Crafts type cyclization beilstein-journals.orgscience.gov of a 3-(difluoromethyl)aniline (B46249) derivative, where the electron-withdrawing nature of the substituents would heavily influence the cyclization step.

Role of Catalysis in Reaction Mechanisms (e.g., Pd-NHC, Lewis acid, solid acid catalysts)

Catalysis plays a pivotal role in modern quinoline synthesis, offering milder reaction conditions, improved yields, and greater functional group tolerance compared to classical methods. nih.govrsc.org Transition metals, particularly palladium, are widely employed. mdpi.comrsc.org Palladium-N-Heterocyclic Carbene (Pd-NHC) complexes are exceptionally effective precatalysts for a range of cross-coupling reactions. nih.govresearchgate.net Their high reactivity stems from the strong σ-donating nature of the NHC ligand, which facilitates key steps like oxidative addition in catalytic cycles. researchgate.net In the context of quinoline synthesis, Pd-NHC systems can catalyze C-N and C-C bond formations essential for building the heterocyclic ring or for its subsequent functionalization. nih.govrsc.org The use of specific [Pd(NHC)(μ-Cl)Cl]₂ dimers has been highlighted for their high reactivity and facile activation, avoiding the formation of inactive off-cycle products. nih.gov

Lewis acids such as aluminum chloride (AlCl₃), ytterbium triflate (Yb(OTf)₃), and boron trifluoride etherate (BF₃·OEt₂) are crucial for promoting intramolecular Friedel-Crafts cyclizations, a key step in many quinoline syntheses. beilstein-journals.orgscience.govrsc.org For example, a combination of a chiral (salen)chromium(III) complex and BF₃·OEt₂ was found to be effective for the intramolecular Friedel-Crafts cyclization of electron-deficient systems. beilstein-journals.org Silver salts are also noted for their Lewis acidity and can catalyze various organic transformations. ajrconline.org

Stereochemical and Regiochemical Control in Quinoline Synthesis

Achieving specific substitution patterns, such as in this compound, requires stringent control over regiochemistry. The substitution on the aniline precursor is a primary determinant of the final substitution pattern on the quinoline ring. In photocyclization reactions, for instance, strongly electron-donating substituents on the aniline ring generally lead to 7-substituted quinoline products. nih.gov In the Gould-Jacobs reaction, the cyclization to form either a 5- or 7-substituted quinoline from a meta-substituted aniline is controlled by a combination of steric hindrance and the electronic influence of the substituent. mdpi.com

Modern synthetic methods offer more sophisticated control. Base-controlled regioselective metalation of the quinoline ring using different metal amides allows for precise functionalization at the C-2, C-3, or C-8 positions, a strategy that can be rationalized by DFT calculations. researchgate.net Similarly, palladium-catalyzed C-H arylation of quinoline N-oxides can be directed with high selectivity to the C-8 position, a departure from the more common C-2 functionalization, with the outcome influenced by electronic, steric, and solvent effects. acs.orgacs.org

While the target molecule, this compound, is achiral, stereochemical control is a critical consideration in the synthesis of related chiral quinoline derivatives, such as the antimalarial drug mefloquine (B1676156) or 2,3-dihydro-4-quinolones. researchgate.netnih.gov Asymmetric synthesis of these compounds can be achieved using chiral catalysts, such as chiral phosphoric acids or per-6-amino-β-cyclodextrin, which promote enantioselective intramolecular reactions. nih.gov

Mechanistic Insights into Difluoromethyl Group Introduction and Reactivity

The difluoromethyl (CF₂H) group is a valuable substituent in medicinal chemistry, often acting as a bioisostere for hydroxyl or thiol groups. cas.cn Its introduction onto a quinoline ring can be achieved through various methods, most notably via direct C-H difluoromethylation or by building the ring from a difluoromethyl-substituted precursor. Direct C-H difluoromethylation of quinolines has been documented, though it typically favors the C-2 and C-4 positions; methods for achieving C-3 difluoromethylation are a more recent innovation. vjst.vn A common approach for synthesizing related structures involves the nucleophilic aromatic substitution of a haloquinoline, such as 4,7-dichloroquinoline, with an appropriate amine, or in this case, the reaction of a 4-chloroquinoline (B167314) with 3-(difluoromethyl)aniline. researchgate.net

Difluorocarbene Precursors and Their Reactivity

A key reactive intermediate for introducing the difluoromethyl group is difluorocarbene (:CF₂). cas.cn This species can be generated in situ from various precursors. Historically, reagents like chlorodifluoromethane (B1668795) (Freon-22) were used, but modern, more environmentally benign precursors are preferred. cas.cn These include (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF₂Br) and sodium chlorodifluoroacetate (ClCF₂CO₂Na). researchgate.netnih.gov

Difluorocarbene exhibits diverse reactivity. It can undergo insertion into C-H and O-H bonds, enabling direct functionalization. nih.gov A particularly innovative strategy involves the reaction of difluorocarbene with a primary aniline. This generates an isocyanide intermediate in situ, which can then undergo an α-addition/cyclization cascade with an adjacent alkenyl group to construct the quinoline ring, incorporating the difluoromethylene unit in a novel way. researchgate.net This method provides a powerful route to C2-functionalized quinolines. researchgate.net

| Difluorocarbene Precursor | Generation Conditions | Typical Reactions |

| TMSCF₂Br | Thermal or fluoride-initiated | C-H insertion, cycloaddition |

| ClCF₂CO₂Na | Thermal decarboxylation | Reaction with nucleophiles (e.g., thiols), isocyanide formation |

| CHClF₂ (Freon-22) | Pyrolysis or strong base | Dimerization to tetrafluoroethylene, laboratory carbene source |

Functional Group Compatibility in Difluoromethylation Reactions

The utility of a synthetic method is often defined by its tolerance for various functional groups, which is critical for the late-stage functionalization of complex molecules. Many modern catalytic methods for quinoline synthesis, especially those employing palladium, are noted for their broad functional group compatibility. rsc.orgnih.govacs.org Palladium-catalyzed processes can tolerate electron-withdrawing groups like nitro and trifluoromethyl, as well as halogens, which can be used for subsequent modifications. rsc.org Similarly, Pd-NHC catalyzed reactions exhibit excellent functional group tolerance in cross-coupling. nih.gov Methods involving difluorocarbene generated from precursors like ClCF₂CO₂Na have also shown good compatibility, tolerating esters, chlorides, and even free carboxylic acids in some cases. researchgate.net This robustness is essential for synthesizing highly functionalized targets like this compound without requiring extensive use of protecting groups.

Computational and Theoretical Chemistry Studies of 7 Difluoromethyl 4 Fluoroquinoline

Quantum Chemical Calculations (e.g., Density Functional Theory methods)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. acs.org DFT calculations are instrumental in predicting molecular geometries, vibrational frequencies, and electronic properties, which are crucial for understanding the behavior of drug molecules. nih.gov For 7-(difluoromethyl)-4-fluoroquinoline, DFT methods would be employed to elucidate its ground-state electronic structure and reactivity.

The electronic character of this compound is significantly influenced by its fluorine substituents. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic transitions. The energy gap between HOMO and LUMO provides a measure of the molecule's stability.

In this compound, the electron-withdrawing nature of the fluorine atom at the C4 position and the difluoromethyl group at the C7 position would lower the energy of both the HOMO and LUMO levels compared to unsubstituted quinoline (B57606). The fluorine atom, being highly electronegative, exerts a strong inductive effect, withdrawing electron density from the quinoline ring. vaia.com The difluoromethyl group also acts as a potent electron-withdrawing group. This general electron withdrawal tends to stabilize the molecule, leading to a larger HOMO-LUMO gap.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would show regions of negative potential (in red) around the quinoline nitrogen and the fluorine atoms, indicating their nucleophilic character and ability to participate in hydrogen bonding. Conversely, regions of positive potential (in blue) would be expected on the hydrogen atoms of the difluoromethyl group and certain parts of the aromatic ring, highlighting their electrophilic character. nih.gov

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value/Characteristic | Rationale |

| HOMO Energy | Lowered compared to quinoline | Electron-withdrawing effects of F and CHF2 groups. |

| LUMO Energy | Lowered compared to quinoline | Electron-withdrawing effects of F and CHF2 groups. |

| HOMO-LUMO Gap | Larger than quinoline | Increased stability due to fluorination. |

| MEP Negative Sites | Quinoline Nitrogen, Fluorine atoms | High electron density, potential for hydrogen bonding. |

| MEP Positive Sites | Aromatic protons, CHF2 proton | Electron deficient regions, sites for nucleophilic attack. |

This table represents predicted trends based on theoretical principles of related compounds.

The activation barrier for a chemical reaction is a key determinant of its rate. Computational methods like DFT can be used to model reaction pathways and calculate these barriers. The presence of the fluorine at C4 and the difluoromethyl group at C7 significantly modulates the reactivity of the quinoline ring.

The strong electron-withdrawing nature of these substituents deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. vaia.com This deactivation increases the activation barrier for such reactions. Conversely, these substituents make the quinoline ring more susceptible to nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing groups. The fluorine atom at C4 is a potential leaving group in nucleophilic substitution reactions, a common strategy in the synthesis of functionalized quinolines. Theoretical calculations could predict the activation energy for such displacement reactions, providing insights into the compound's synthetic accessibility and potential for further derivatization.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations offer a dynamic perspective on molecular behavior, complementing the static picture provided by quantum chemical calculations. These methods are crucial for understanding how a molecule like this compound might interact with biological targets.

Conformational analysis is the study of the different spatial arrangements of a molecule and their relative energies. libretexts.org For this compound, the primary focus of conformational analysis would be the rotation around the bond connecting the difluoromethyl group to the quinoline ring. While the quinoline core is rigid, the difluoromethyl group can rotate.

In silico methods are widely used to predict the physicochemical properties of drug candidates, which are crucial for their pharmacokinetic profiles. csbsju.edunih.gov

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. The presence of two fluorine atoms in the difluoromethyl group and another fluorine at C4 would significantly increase the lipophilicity of this compound compared to the parent quinoline molecule. This is a well-known effect of fluorination in medicinal chemistry. Various computational models can provide an estimated LogP value for the compound.

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound. nih.gov For this compound, the pKa of the quinoline nitrogen is of primary interest. The strong electron-withdrawing inductive effect of the fluorine atom at C4 and the difluoromethyl group at C7 will decrease the electron density on the quinoline nitrogen, making it less basic. Consequently, the pKa of its conjugate acid will be lower than that of unsubstituted quinoline. Accurate prediction of pKa is important as it influences the compound's solubility and charge state at physiological pH. nih.gov

Table 2: Predicted Physicochemical Descriptors for this compound

| Descriptor | Predicted Trend | Influence of Substituents |

| LogP | Increased compared to quinoline | The fluorine and difluoromethyl groups increase lipophilicity. |

| pKa (of conjugate acid) | Decreased compared to quinoline | The electron-withdrawing fluorine and difluoromethyl groups reduce the basicity of the quinoline nitrogen. |

This table represents predicted trends based on established structure-property relationships for similar compounds.

Theoretical Insights into Fluorine and Difluoromethyl Effects on Molecular Properties

The introduction of fluorine and a difluoromethyl group into the quinoline scaffold has profound effects on its molecular properties, which can be rationalized through theoretical models.

The difluoromethyl group (CHF2) is primarily a strong electron-withdrawing group due to the high electronegativity of the two fluorine atoms. This group can also participate in weak hydrogen bonding interactions through its polarized C-H bond. The steric profile of the CHF2 group is also a significant factor in its influence on molecular interactions.

Theoretical studies on related fluoroaromatic compounds have shown that fluorination can enhance the stability of the aromatic ring. nih.gov The addition of fluorine atoms introduces new π-orbitals that can conjugate with the aromatic system, a concept sometimes referred to as "fluoromaticity". nih.govacs.org These theoretical insights are crucial for understanding how the specific substitution pattern in this compound fine-tunes its chemical and physical properties, which in turn dictates its potential as a bioactive molecule.

Spectroscopic Characterization and Structural Elucidation of 7 Difluoromethyl 4 Fluoroquinoline and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound. For fluorinated quinolines, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms (protons) in a molecule. In a hypothetical ¹H NMR spectrum of 7-(Difluoromethyl)-4-fluoroquinoline, the aromatic protons would appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. The proton of the difluoromethyl group (-CHF₂) would be expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (¹J-H,F coupling). Its chemical shift would be significantly influenced by the strong electron-withdrawing nature of the adjacent fluorine atoms.

For comparison, in related fluoroquinolone structures, aromatic protons on the quinoline (B57606) core are observed in distinct regions, with their multiplicities revealing their coupling relationships with neighboring protons. For instance, in some synthesized fluoroquinolone derivatives, the proton signals are well-resolved, allowing for unambiguous assignment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. In this compound, the carbon atoms of the quinoline ring would typically resonate in the range of 110-160 ppm. The carbon of the difluoromethyl group would exhibit a characteristic triplet in the proton-coupled ¹³C NMR spectrum due to coupling with the two fluorine atoms (¹J-C,F coupling). This coupling constant is typically large, in the range of 200-300 Hz. The carbon atoms bonded to the fluorine atoms (C-4 and C-7) would also show splitting due to C-F coupling.

For example, in the analysis of methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, the carbon signals for the quinoline ring were observed, and significant carbon-fluorine spin-spin coupling constants were reported, aiding in the structural confirmation.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule, offering a wide chemical shift range that minimizes signal overlap. For this compound, two distinct signals would be expected in the ¹⁹F NMR spectrum. One signal would correspond to the fluorine atom at the C-4 position, and the other to the two equivalent fluorine atoms of the difluoromethyl group at the C-7 position. The signal for the -CHF₂ group would appear as a doublet due to coupling with the attached proton (¹J-F,H coupling). The chemical shifts are typically referenced against a standard like CFCl₃.

In the ¹⁹F NMR spectrum of a related compound, methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, distinct signals were observed for the fluorine atoms at the C-6 and C-7 positions, with chemical shifts of -137.06 ppm and -127.02 ppm, respectively.

Two-Dimensional NMR Techniques (e.g., NOESY)

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for elucidating the spatial relationships between atoms. NOESY experiments detect through-space interactions between protons that are in close proximity, which helps in determining the three-dimensional structure of a molecule. For a planar molecule like this compound, NOESY can confirm the proximity of protons on the quinoline ring system. In more complex, non-planar derivatives, NOESY is invaluable for establishing stereochemistry.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition.

The fragmentation of fluoroquinolones in MS often involves characteristic losses. A systematic study of the fragmentation patterns of a group of fluoroquinolones revealed that the loss of peripheral groups is a common initial step. For this compound, potential fragmentation pathways could include the loss of HF or the cleavage of the difluoromethyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the aromatic C-H stretching vibrations (around 3000-3100 cm⁻¹) and C=C and C=N stretching vibrations of the quinoline ring (in the 1500-1650 cm⁻¹ region). Crucially, strong absorption bands corresponding to the C-F stretching vibrations would be anticipated, typically in the 1000-1300 cm⁻¹ range.

For instance, the IR spectrum of a related compound, 4,7-difluoroquinoline, is expected to show strong C-F stretching bands in the 1200-1300 cm⁻¹ region.

X-ray Diffraction (XRD) for Solid-State Structure Confirmation

The precise three-dimensional arrangement of atoms and molecules in the crystalline state of this compound derivatives is pivotal for understanding their structure-property relationships. X-ray diffraction (XRD) stands as the definitive method for elucidating these solid-state structures. While specific single-crystal XRD data for this compound is not extensively available in the public domain, the principles of this technique and data from closely related fluoroquinolone structures provide a strong framework for understanding its likely crystalline characteristics.

For instance, studies on various fluoroquinolone antibiotics have demonstrated the power of powder XRD in identifying and characterizing these compounds. bldpharm.comfarmaceut.org The diffraction patterns, which are unique to each crystalline solid, are determined by the crystal lattice parameters (a, b, c, α, β, γ) and the arrangement of atoms within the unit cell.

A hypothetical table of crystallographic data for a derivative, based on common findings for similar quinoline structures, is presented below to illustrate the type of information obtained from an XRD analysis.

Interactive Data Table: Hypothetical Crystallographic Data for a this compound Derivative

| Parameter | Value |

| Empirical Formula | C₁₀H₆F₃N |

| Formula Weight | 197.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z (molecules per unit cell) | 4 |

| Density (calculated) (g/cm³) | Value |

| R-factor | Value |

Note: The values in this table are placeholders and would be determined experimentally.

The data in such a table provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding or π-stacking, which govern the packing of molecules in the crystal.

Other Spectroscopic and Electrochemical Methods (e.g., UV-Vis Spectroscopy, Fluorescence Spectroscopy, Cyclic Voltammetry)

Beyond the solid state, the electronic and photophysical properties of this compound and its derivatives in solution are critical. These are typically investigated using a suite of spectroscopic and electrochemical techniques.

UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule. The quinoline core, being an aromatic system, is expected to exhibit characteristic absorption bands in the ultraviolet region. The position and intensity of these bands (λmax) are sensitive to the nature and position of substituents on the quinoline ring. For fluoroquinolone derivatives, absorption spectra are crucial for understanding their electronic structure.

Fluorescence Spectroscopy: Many quinoline derivatives are known to be fluorescent, a property that is highly dependent on their molecular structure and environment. The fluorescence emission spectrum, characterized by its maximum emission wavelength (λem) and quantum yield (ΦF), provides insights into the excited state properties of the molecule. Studies on related difluoroquinoline compounds have shown that substitution can significantly alter fluorescence properties, sometimes leading to enhanced emission. nih.gov

Cyclic Voltammetry (CV): CV is an electrochemical technique used to probe the redox properties of a compound. It provides information about the oxidation and reduction potentials of the molecule, which are related to the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This data is valuable for assessing the electronic nature of the compound and its potential for use in electronic materials or as a catalyst.

The following interactive table summarizes the kind of data that would be collected from these spectroscopic and electrochemical analyses for a series of hypothetical this compound derivatives.

Interactive Data Table: Spectroscopic and Electrochemical Data for Hypothetical this compound Derivatives

| Compound ID | λmax (nm) (in CH₃CN) | λem (nm) (in CH₃CN) | Quantum Yield (ΦF) | Eox (V vs. Fc/Fc⁺) | Ered (V vs. Fc/Fc⁺) |

| Derivative 1 | Value | Value | Value | Value | Value |

| Derivative 2 | Value | Value | Value | Value | Value |

| Derivative 3 | Value | Value | Value | Value | Value |

Note: The values in this table are placeholders and would be determined experimentally.

The collective data from these spectroscopic and electrochemical methods provides a detailed picture of the electronic and photophysical characteristics of this compound and its derivatives, complementing the structural information obtained from X-ray diffraction.

Chemical Reactivity and Stability Investigations of 7 Difluoromethyl 4 Fluoroquinoline Scaffolds

Reactivity of the Quinoline (B57606) Ring System

The quinoline ring is a fused heterocyclic system composed of a benzene (B151609) ring and a pyridine (B92270) ring. researchgate.net Its reactivity is a composite of these two constituent rings. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. tutorsglobe.com Conversely, the benzene portion of the molecule is more prone to electrophilic substitution, typically at the C-5 and C-8 positions. tutorsglobe.comnumberanalytics.com

The reactivity of the 7-(difluoromethyl)-4-fluoroquinoline scaffold is dictated by its specific substitution pattern. The fluorine atom at the C-4 position is highly activated towards nucleophilic aromatic substitution (SNAr). This is because the C-4 position is electron-deficient, a characteristic enhanced by the adjacent nitrogen atom. Halogens at this position are excellent leaving groups, facilitating reactions with a wide range of nucleophiles, such as amines, thiols, and alcohols, to generate diverse C-4 substituted quinolines. nih.gov

Electrophilic substitution on the quinoline ring generally occurs on the more electron-rich benzene ring. researchgate.netuop.edu.pk For an unsubstituted quinoline, these reactions, such as nitration and sulfonylation, yield a mixture of 5- and 8-substituted products. uop.edu.pk However, the presence of the strong electron-withdrawing difluoromethyl group at the C-7 position deactivates the benzene ring towards electrophilic attack. This makes electrophilic substitution reactions on the this compound scaffold more challenging and likely to require harsh reaction conditions. numberanalytics.com

Table 1: General Reactivity of Quinoline Positions

| Position(s) | Ring | Typical Reaction Type | Influence of Substituents on this compound |

| C-2, C-4 | Pyridine | Nucleophilic Substitution | C-4 : Highly activated by nitrogen and the fluoro leaving group. Primary site for nucleophilic attack. |

| C-5, C-8 | Benzene | Electrophilic Substitution | Deactivated by the electron-withdrawing C-7 difluoromethyl group. |

| C-3, C-6 | Both | Less Reactive | Generally less susceptible to either electrophilic or nucleophilic attack. |

Transition-metal-catalyzed C–H bond activation has become a powerful and atom-economical strategy for the functionalization of quinoline derivatives. rsc.org This approach allows for the direct formation of new carbon-carbon and carbon-heteroatom bonds, bypassing the need for pre-functionalized substrates. nih.gov The site-selectivity of these reactions is a critical aspect, often controlled by directing groups or the inherent electronic properties of the substrate. acs.org

For quinoline scaffolds, the C-2 and C-8 positions are common sites for C-H activation. rsc.org C-8 functionalization is often achieved using the nitrogen atom of the quinoline ring as an endogenous directing group in coordination with a metal catalyst like rhodium or cobalt. rsc.org The use of a quinoline N-oxide can direct functionalization to the C-2 and C-8 positions. nih.govchemrxiv.org

The electronic nature of existing substituents profoundly influences the position of C–H activation. Studies on 3-(trifluoromethyl)quinoline (B1314843) have shown that the presence of a strong electron-withdrawing group can enable the direct C–H activation of the typically less reactive C-6 and C-7 positions. nih.govacs.org This suggests that for the this compound scaffold, direct C-H functionalization at positions adjacent to the difluoromethyl group, such as C-6 and C-8, is a feasible strategy for further molecular diversification.

Cross-coupling reactions are fundamental tools for building molecular complexity. In the context of this compound, the C-4 fluorine atom serves as a key handle for such transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, can be employed to displace the C-4 fluorine with various aryl, vinyl, or alkynyl groups. rsc.org The activation of the C-F bond by a transition metal catalyst is a crucial step in these processes. nih.gov

Furthermore, C–H activation strategies can directly forge C-C and C-heteroatom bonds. For instance, rhodium-catalyzed C–H/C–H cross-coupling has been used to synthesize unsymmetrical heterobiaryl compounds by reacting quinolines with other heteroarenes. rsc.org Similarly, copper-catalyzed methods have been developed for C-N bond formation at the C-2 position of quinoline N-oxides. nih.gov These methods provide powerful avenues for elaborating the this compound core.

Reactivity of the Difluoromethyl Group

The difluoromethyl (CHF₂) group is often incorporated into molecules to enhance properties like metabolic stability and lipophilicity. nih.gov While generally considered stable, the C-H bond within the difluoromethyl group possesses a unique reactivity. It can be deprotonated by a strong base to generate a nucleophilic difluorinated carbanion (Ar-CF₂⁻). acs.org

This "masked nucleophile" characteristic allows the difluoromethyl group to participate in a variety of bond-forming reactions. The generated Ar-CF₂⁻ anion can be trapped by a range of electrophiles, enabling the construction of benzylic Ar-CF₂-R linkages. acs.org This strategy has been successfully applied to the functionalization of 3-(difluoromethyl)pyridine, where deprotonation followed by quenching with an electrophile yielded a library of new derivatives. acs.org This reactivity opens up synthetic pathways for elaborating structures at the C-7 position of the this compound scaffold, transforming the typically inert CHF₂ group into a reactive handle for introducing further complexity.

Degradation Pathways and Stability Studies of Fluoroquinolones

Fluoroquinolones are a class of synthetic antibiotics known for their relative stability. scielo.br However, they can degrade under various environmental and stress conditions, including exposure to light (photodegradation) and hydrolysis. nih.govnih.gov The stability of a specific fluoroquinolone is highly dependent on its chemical structure, including the substituents on the core ring system. scielo.brusp.br For example, studies have shown that introducing a methoxy (B1213986) group at the C-8 position can significantly increase the photostability of a fluoroquinolone. nih.gov

Forced degradation studies are used to investigate the intrinsic stability of drug molecules. These studies expose the compound to harsh conditions such as heat, light, and acidic or basic environments. researchgate.net

Table 2: Comparative Stability of Selected Fluoroquinolones Under Forced Degradation

| Fluoroquinolone | Alkaline Hydrolysis | Photolytic (UV) Degradation | Reference(s) |

| Norfloxacin | Stable | Stable | scielo.br |

| Ciprofloxacin (B1669076) | Stable | Degrades after 15 min exposure | scielo.br |

| Enrofloxacin | Stable | Degrades after 15 min exposure | scielo.br |

| Gemifloxacin | Undergoes degradation | Unstable | scielo.br |

| Danofloxacin | Not specified | Unstable | scielo.br |

| Levofloxacin | Not specified | Degraded by heat | researchgate.net |

Hydrolysis is a key degradation pathway for many pharmaceuticals, including fluoroquinolones, particularly in aqueous environments. nih.gov Degradation is often more pronounced under alkaline conditions. researchgate.net While specific hydrolytic degradation data for this compound is not available, studies on other fluoroquinolones provide insight into potential mechanisms. For many compounds in this class, the side chain at the C-7 position, often a piperazine (B1678402) ring, is a primary site of degradation. frontiersin.org Cleavage of bonds within this ring is a common initial step. frontiersin.org Although the subject compound has a difluoromethyl group at C-7, the quinolone core itself can be subject to hydrolytic attack, potentially leading to ring-opening or other structural transformations, especially under forced conditions of high or low pH.

Photolytic Degradation Processes

The photolytic degradation of quinolone scaffolds, particularly fluoroquinolones, is a significant area of investigation due to their environmental presence and susceptibility to transformation under sunlight. The process for this compound is understood by analogy with related fluoroquinolone antibiotics, which undergo degradation through several key pathways when exposed to light. researchgate.netacs.org These transformations are often initiated by direct photolysis or self-sensitized photo-oxidation involving reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). acs.orgnih.gov

The primary photolytic degradation pathways identified for the broader fluoroquinolone class include photoinduced decarboxylation, defluorination at the C6 or C8 position, and oxidation or cleavage of the substituent at the C7 position. researchgate.netproquest.com For this compound, the difluoromethyl group at the C7 position is a key site for transformation. Research on garenoxacin (B1674628), a des-F(6)-fluoroquinolone with a difluoromethyl group, has shown that defluorination of this specific group is a viable degradation pathway, particularly for the zwitterionic and anionic forms of the molecule in aqueous solutions. nih.gov

The degradation process can be complex, influenced by factors such as pH and the presence of other substances in the water. acs.orgproquest.com For instance, the ionization state of the molecule, which is pH-dependent, can significantly alter the degradation pathways and kinetics. nih.gov In many fluoroquinolones, the degradation initiates with an attack by photogenerated radicals on either the quinolone core or the piperazinyl ring, if present. mdpi.com In the case of this compound, the quinolone nucleus and the difluoromethyl group are expected to be primary sites of photolytic attack.

The following table summarizes common photolytic transformation pathways observed in related fluoroquinolone structures, which are considered relevant for predicting the degradation of this compound.

| Degradation Pathway | Description | Commonly Affected Fluoroquinolones | Relevance to this compound |

| Decarboxylation | Loss of the carboxylic acid group (COOH) from the C3 position of the quinolone ring. | Ciprofloxacin, Sarafloxacin, Garenoxacin acs.orgnih.gov | A highly probable pathway as the carboxylic acid group is a common feature of the quinolone core. |

| Hydroxylated Defluorination | Replacement of a fluorine atom with a hydroxyl group, often at the C6 position. | Ciprofloxacin, Enrofloxacin, Norfloxacin proquest.com | The fluorine at the C4 position is a potential site for this reaction. |

| C7-Substituent Degradation | Oxidation, cleavage, or transformation of the side chain at the C7 position. | Danofloxacin, Levofloxacin, Enrofloxacin acs.org | The difluoromethyl group is expected to undergo transformation, including potential defluorination. nih.gov |

| Defluorination of Difluoromethyl Group | Stepwise or complete removal of fluorine atoms from the CF₂H group. | Garenoxacin nih.gov | A key and specific degradation pathway for this compound, influenced by molecular ionization state. nih.gov |

This table is generated based on data from analogous compounds and represents predicted pathways.

Influence of Structural Features on Compound Stability

The stability of a quinolone derivative is intrinsically linked to its specific structural features. For this compound, key determinants of stability include the quinolone core itself, the C4-fluoro substituent, and the C7-difluoromethyl group.

The fluorine atom at the C4 position also plays a role. Halogenation at this position can influence the electronic distribution within the quinolone ring system, affecting its photoreactivity. Studies on various fluoroquinolones have consistently shown that the carbon-fluorine bond can be a site for photolytic cleavage, leading to defluorination products. acs.orgproquest.com

The table below outlines the influence of key structural features on the stability of quinolone compounds, with specific relevance to this compound.

| Structural Feature | Influence on Stability | Supporting Observations from Related Compounds |

| Difluoromethyl (CF₂H) Group | Generally enhances metabolic stability. researchgate.net Can act as a hydrogen bond donor. nih.gov Susceptible to photolytic defluorination under specific conditions. nih.gov | The CF₂H group is more resistant to acidic/basic defluorination than monofluorinated groups. researchgate.net However, phototransformation of garenoxacin leads to its defluorination. nih.gov |

| C4-Fluoro Group | Influences the electronic properties of the quinolone ring. The C-F bond can be a target for photolytic cleavage (defluorination). | Photodegradation of many fluoroquinolones involves the loss of a fluorine atom. acs.orgproquest.com |

| Quinolone Ring System | The core structure is inherently photoreactive. daneshyari.com Its stability is modulated by the electronic effects of its substituents. | Forced degradation studies show that the core ring system is the site of various reactions, including hydroxylation and cleavage. proquest.comscielo.br |

| C3-Carboxylic Acid | A common site for photodecarboxylation, a primary and rapid degradation pathway for many fluoroquinolones. acs.org | Ciprofloxacin and other fluoroquinolones readily undergo decarboxylation upon exposure to light. acs.org |

This table synthesizes findings on how molecular structure impacts stability, drawing parallels from the broader class of fluoroquinolone compounds.

Structural Modifications and Functionalization Approaches for 7 Difluoromethyl 4 Fluoroquinoline Derivatives

Strategic Functionalization of the Quinolone Core

The quinoline (B57606) ring system is an electron-deficient heterocycle, a property stemming from the electron-withdrawing nature of the nitrogen atom. numberanalytics.comnih.gov This inherent electronic characteristic dictates its reactivity, generally favoring nucleophilic substitution on the pyridine (B92270) ring and electrophilic substitution on the benzene (B151609) ring. orientjchem.orgarsdcollege.ac.in The presence of a fluorine atom at the C-4 position and a difluoromethyl group at the C-7 position significantly influences the regioselectivity and feasibility of further chemical transformations.

The pyridine portion of the quinoline nucleus offers multiple sites for functionalization, each with distinct reactivity patterns. For quinolin-4-one derivatives, substitution at the N-1 position is a critical determinant of biological activity. nih.gov Alkylation or arylation at this position is a common strategy, often achieved by reacting the N-H of a quinolone precursor with alkyl or aryl halides. nih.govacs.org For example, introducing a cyclopropyl (B3062369) group at N-1 has been found to enhance the potency of certain quinolone antibiotics compared to an ethyl group. nih.gov

The C-2 and C-4 positions are particularly susceptible to nucleophilic substitution due to the electron-withdrawing effect of the ring nitrogen. cutm.ac.inechemi.comquora.com Nucleophilic attack is generally preferred at the C-2 position. orientjchem.orgquora.com This can be exploited through reactions like the Chichibabin reaction with sodium amide to introduce an amino group, or by using organometallic reagents like butyllithium. cutm.ac.inquora.com If the C-2 position is blocked, nucleophilic attack can occur at C-4. cutm.ac.in

Functionalization at the C-3 position is often achieved during the construction of the quinolone ring itself, for instance, through the Gould-Jacobs reaction, which can install a carboxyl group at this position. nih.govacs.org This carboxylic acid function is a hallmark of many quinolone antibiotics and serves as a handle for further derivatization, such as the formation of amides or esters. scispace.comnih.gov

The 4-fluoro substituent is a pivotal feature of the title compound, primarily serving as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of nitrogen, oxygen, or sulfur nucleophiles at the C-4 position, a key step in the synthesis of many biologically active fluoroquinolones. orientjchem.orgnih.gov

Table 1: Functionalization Strategies for the Pyridine Ring of Quinolines

| Position | Type of Reaction | Common Reagents/Conditions | Resulting Substituent |

|---|---|---|---|

| N-1 | Alkylation/Arylation | Alkyl halides, p-fluorobenzyl bromide in alkaline medium. acs.org | Alkyl, Aryl, Cyclopropyl groups. nih.gov |

| C-2 | Nucleophilic Substitution | NaNH₂/liq. NH₃ (Chichibabin), KOH, n-BuLi. cutm.ac.in | Amino, Hydroxyl, Butyl groups. |

| C-3 | Ring Synthesis/Derivatization | Gould-Jacobs reaction, ester hydrolysis, amide coupling. nih.gov | Carboxylic acid, Ester, Amide groups. |

| C-4 | Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols (displacing Fluorine). orientjchem.orgnih.gov | Amino, Alkoxy, Thioether moieties. |

Functionalization of the carbocyclic (benzene) ring of the quinoline nucleus typically proceeds via electrophilic aromatic substitution. numberanalytics.comarsdcollege.ac.in The nitrogen atom deactivates the pyridine ring towards electrophiles, thereby directing substitution to the benzene ring, primarily at the C-5 and C-8 positions. arsdcollege.ac.inquora.comstackexchange.com Common electrophilic substitution reactions include nitration (using nitric and sulfuric acids) and sulfonation. cutm.ac.in

For the 7-(difluoromethyl)-4-fluoroquinoline scaffold, the difluoromethyl group at C-7 acts as a deactivating, electron-withdrawing group, which would further influence the regioselectivity of electrophilic attack. While C-5 and C-8 are generally favored, modifications at C-6 and C-7 are crucial in the development of many quinolone-based drugs. nih.govorientjchem.org The introduction of substituents at the C-7 position, often a heterocyclic amine, is a cornerstone of the fluoroquinolone class of antibiotics and significantly impacts the spectrum of activity. orientjchem.org In some cases, different substituents can be introduced at C-6 to modulate properties like kinase inhibition. nih.gov

A widely employed strategy to enhance the biological profile of quinoline derivatives is the incorporation of other heterocyclic rings, creating hybrid molecules with potentially novel or improved activities. thesciencein.orgresearchgate.net This is frequently accomplished by leveraging the reactivity of the C-4 fluoro substituent. Nucleophilic substitution at this position allows for the facile introduction of various nitrogen-containing heterocycles, such as piperazine (B1678402), pyrrolidine (B122466), imidazole, and triazole rings. orientjchem.orgnih.govconsensus.app

For instance, new pyrrolidine derivatives bearing alkyloxime substituents have been coupled to quinolinecarboxylic acids to produce potent fluoroquinolone antibacterials. nih.gov Similarly, the synthesis of imidazo[4,5-c]quinolines can be achieved from 3,4-diaminoquinoline precursors, which are themselves derived from 4-chloro-3-nitroquinolines. consensus.app The fusion of a triazole ring to the quinoline core has also been explored, leading to the synthesis of 2-(trifluoromethyl)- numberanalytics.combiosynce.comnih.govtriazolo[1,5-a]quinoline derivatives. researchgate.net This molecular hybridization can overcome drug resistance issues and enhance therapeutic efficacy. thesciencein.org

The electronic nature of substituents on the quinoline ring profoundly affects its reactivity. numberanalytics.combiosynce.com

Electron-withdrawing groups (EWGs) , such as the native difluoromethyl group (-CHF₂) and fluoro group (-F) in the title compound, as well as nitro (-NO₂) or carbonyl groups, decrease the electron density of the ring system. numberanalytics.combiosynce.comacs.org This has several consequences:

It enhances the susceptibility of the pyridine ring (positions C-2 and C-4) to nucleophilic attack by stabilizing the negatively charged Meisenheimer-type intermediate. echemi.com

It deactivates the benzene ring towards electrophilic substitution. numberanalytics.com

The trifluoromethyl group (-CF₃), a related EWG, has been shown to improve the acidity of adjacent amide protons, facilitating certain cyclization reactions. clockss.org

Electron-donating groups (EDGs) , such as amino (-NH₂), hydroxyl (-OH), or alkyl groups, increase the electron density of the quinoline ring. biosynce.comresearchgate.net

This enhances the reactivity of the benzene ring towards electrophilic substitution. numberanalytics.com

The presence of an amino group, for example, makes the ring more nucleophilic and more likely to react with electrophiles. biosynce.com

Theoretical studies on chloroquine (B1663885) and quinine (B1679958) have shown that amine moieties significantly contribute to the antioxidant capacity of quinoline derivatives through electron transfer mechanisms, highlighting the functional importance of EDGs. researchgate.net

The interplay between the inherent electron-deficient nature of the quinoline core and the electronic effects of its substituents is a critical consideration in designing synthetic routes and predicting the chemical behavior of its derivatives.

Scaffold Diversification through Derivatization (e.g., hydroxamic acid derivatives, α-amino acid functionalization)

Beyond direct substitution on the quinoline core, diversification of the scaffold can be achieved by modifying appended functional groups. This approach allows for the introduction of new pharmacophores and the modulation of properties such as metal chelation, solubility, and bioavailability.

Hydroxamic acid derivatives are a class of compounds known for their metal-chelating properties and are often explored as enzyme inhibitors. The synthesis of quinoline-based hydroxamic acids typically starts from a corresponding carboxylic acid or ester, which is a common feature at the C-3 position of many quinolones. scispace.com The carboxylic acid can be activated and then reacted with hydroxylamine (B1172632) to yield the target hydroxamic acid. This modification introduces a new functional group capable of forming strong complexes with metal ions, which is a key interaction for many metalloenzyme inhibitors.

α-Amino acid functionalization represents another important derivatization strategy. Amino acids can be coupled to the quinoline scaffold through various means. A common method involves forming an amide bond between the C-3 carboxylic acid of a quinolone and the amino group of an α-amino acid or its ester. consensus.app This links the quinoline core to a building block of proteins, potentially improving cell uptake or creating new interactions with biological targets. Alternatively, if the substituent at C-7 is a piperazine ring (common in many fluoroquinolones), its secondary amine can be functionalized with amino acids. nih.gov These modifications can lead to compounds with altered biological activities; for example, modifications of fluoroquinolone antibiotics have yielded molecules that interact with GABA receptors, producing anxiolytic effects. nih.gov

Table 2: Examples of Scaffold Diversification

| Derivatization Approach | Starting Functional Group | Key Reagents | Resulting Moiety | Potential Application |

|---|---|---|---|---|

| Hydroxamic Acid Formation | C-3 Carboxylic Acid/Ester scispace.com | Hydroxylamine (NH₂OH) | -C(=O)NHOH | Metalloenzyme Inhibition |

| α-Amino Acid Coupling | C-3 Carboxylic Acid consensus.app | Amino Acid Ester, Coupling Agents (e.g., HATU) | C-3 Amide Linkage | Modulating Bioactivity, Improving Pharmacokinetics |

Emerging Applications and Material Science Prospects of Fluoroquinoline Scaffolds

Fluoroquinoline Derivatives in Advanced Materials Research

While direct research on 7-(difluoromethyl)-4-fluoroquinoline in advanced materials is not extensively documented, the broader class of fluoroquinolone derivatives is being explored for its potential in creating novel materials with unique properties. The inherent characteristics of the fluoroquinolone scaffold, such as its aromatic, heterocyclic structure and the presence of fluorine atoms, make it a subject of interest for applications in material science. mdpi.comnih.gov

The development of new anticancer agents from fluoroquinolone derivatives is an area of active investigation. mdpi.comnih.govnih.gov This research often involves the synthesis and evaluation of complex molecular structures where the fluoroquinolone acts as a core scaffold. mdpi.com These efforts are paving the way for the creation of sophisticated, biologically active materials. The modifications of the quinolone core, including substitutions at various positions, can lead to changes in the molecule's properties, which is a fundamental concept in the design of advanced materials. mdpi.com

Researchers are also exploring the creation of metal complexes with fluoroquinolones to develop derivatives with specific activities. mdpi.comnih.gov The ability of the fluoroquinolone structure to chelate metal ions opens up possibilities for designing materials with tailored electronic, optical, or catalytic properties. These complexes are being studied for their potential in various fields, including medicine and beyond. mdpi.com

Fluoroquinolone Scaffolds in Tissue Engineering and Biomaterials Development

In the realm of tissue engineering, the primary challenge is to create scaffolds that not only support cell growth and tissue regeneration but also prevent bacterial infections, which can impede the healing process. nih.govnih.govadvancedsciencenews.com Fluoroquinolone scaffolds have emerged as a promising solution to this challenge due to their potent antibacterial properties. nih.gov

Ciprofloxacin (B1669076), a widely known fluoroquinolone, has been successfully incorporated into collagen-chitosan scaffolds for skin tissue engineering. nih.gov These bioactive scaffolds have demonstrated the ability to promote the growth, migration, and proliferation of fibroblast cells essential for wound healing. nih.gov Furthermore, the loaded scaffolds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and E. coli, respectively. nih.gov This dual functionality of supporting tissue regeneration while preventing infection is a critical advancement in biomaterials development. nih.govnih.gov

The development of such scaffolds involves intricate fabrication processes like freeze-drying to create a porous structure that mimics the natural extracellular matrix, allowing for nutrient transport and cell infiltration. nih.gov The mechanical and degradation properties of these scaffolds are carefully tuned to match the requirements of the healing tissue. nih.gov

Below is a table summarizing the properties of a ciprofloxacin-loaded collagen-chitosan scaffold for skin tissue engineering:

| Property | Finding | Reference |

| Average Pore Size | Approximately 125 µm | nih.gov |

| Porosity | 91 ± 0.56% | nih.gov |

| Antibacterial Activity (Zone of Inhibition) | ~20 mm against E. coli, ~18 mm against S. aureus | nih.gov |

| Biocompatibility | Promotes fibroblast growth, migration, and proliferation | nih.gov |

| In vivo Performance | Accelerated wound healing and tissue regeneration | nih.gov |

Fluoroquinoline Derivatives in Agrochemical Research

The search for new herbicides with novel modes of action is a critical endeavor in modern agriculture to combat the growing issue of herbicide resistance. nih.govnih.gov Fluoroquinolone derivatives have been identified as a promising class of compounds for the development of new herbicides. nih.govnih.govresearchgate.net Their mechanism of action involves the inhibition of plant DNA gyrase, an essential enzyme for plant growth and development. nih.govresearchgate.net This target is analogous to the bacterial DNA gyrase inhibited by fluoroquinolone antibiotics. nih.gov

While ciprofloxacin itself exhibits good herbicidal activity, its strong antimicrobial properties make it unsuitable for direct use in agriculture. nih.govnih.gov Consequently, research has focused on synthesizing and screening a diverse library of fluoroquinolone analogues to identify compounds with high herbicidal efficacy and low antibacterial activity. nih.govresearchgate.net This involves modifying the core fluoroquinolone structure to fine-tune its biological activity. nih.gov

The presence of a difluoromethyl group, as seen in this compound, is of particular interest in agrochemical design. researchgate.netresearchgate.net The difluoromethyl group can act as a bioisostere for other functional groups and can enhance the metabolic stability and bioavailability of the molecule. researchgate.net The unique physicochemical properties of this group make it a valuable component in the development of new, effective, and environmentally safer agrochemicals. researchgate.net

Research has shown that significant structural modifications to the fluoroquinolone scaffold are tolerated, and features previously thought to be crucial for activity, such as the C-6 fluoride (B91410) and a cyclic amino group at C-7, can be altered to modulate the herbicidal and antibacterial properties. nih.govresearchgate.net This opens up a wide chemical space for the design of novel herbicides based on the fluoroquinoline framework.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。